molecular formula C19H24N2O6S B12320568 Benzyl l-glutaminate 4-methylbenzenesulfonate

Benzyl l-glutaminate 4-methylbenzenesulfonate

Cat. No.: B12320568
M. Wt: 408.5 g/mol
InChI Key: XREQBJVGZYBBFB-UHFFFAOYSA-N
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Description

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a synthetic organic compound It is characterized by its unique structure, which includes a benzyl group, two amino groups, a ketone, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate typically involves multi-step organic reactions. One common method might include:

    Starting Material: The synthesis begins with a suitable precursor, such as a protected amino acid.

    Benzylation: Introduction of the benzyl group through a benzylation reaction.

    Amination: Introduction of amino groups using reagents like ammonia or amines under specific conditions.

    Oxidation: Formation of the ketone group through oxidation reactions.

    Sulfonation: Introduction of the sulfonate group using sulfonating agents like 4-methylbenzenesulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to carboxylic acids.

    Reduction: The ketone group can be reduced to alcohols.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like alkyl halides or acyl chlorides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amines.

    Hydrolysis: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate would depend on its specific application. Generally, it might interact with biological molecules through:

    Binding to Enzymes: Acting as a substrate or inhibitor.

    Pathway Modulation: Affecting biochemical pathways by interacting with key molecules.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl 2,5-diamino-5-oxopentanoate: Lacks the sulfonate group.

    (S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate.

Uniqueness

(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is unique due to the presence of both amino and sulfonate groups, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C19H24N2O6S

Molecular Weight

408.5 g/mol

IUPAC Name

benzyl 2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)

InChI Key

XREQBJVGZYBBFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N

Origin of Product

United States

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